

molecular weight and purity of 1-Vinyl-3-ethylimidazolium bromide

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Compound of Interest

Compound Name: 1-Vinyl-3-ethylimidazolium
bromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight, purity, and associated experimental protocols for **1-Vinyl-3-ethylimidazolium bromide** ([VEtIm][Br]), an ionic liquid with significant applications in various fields of research and development.

Core Physicochemical Properties

1-Vinyl-3-ethylimidazolium bromide is an imidazolium-based ionic liquid. Its key quantitative data are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	C ₇ H ₁₁ BrN ₂	[1][2]
Molecular Weight	203.08 g/mol	[1][2][3]
CAS Number	34311-88-1, 81517-60-4	[2][3]
Appearance	White to light yellow powder or crystals	[4][5]
IUPAC Name	1-ethenyl-3-ethylimidazol-3-ium;bromide	[2]

Purity and Impurity Profile

The purity of **1-Vinyl-3-ethylimidazolium bromide** is crucial for its application, particularly in sensitive areas such as drug development and catalysis. Commercially available grades typically offer purities of 98% or higher.

Common Impurities:

- **Starting Materials:** Unreacted 1-vinylimidazole and bromoethane can be present.
- **Solvents:** Residual solvents from synthesis and purification steps (e.g., ethyl acetate, ethanol, acetonitrile) may be retained in the final product.
- **Side Products:** Oligomerization or polymerization of the vinyl group can occur, especially under heating.

Purity Determination: A combination of analytical techniques is employed to ascertain the purity of **1-Vinyl-3-ethylimidazolium bromide**.

- **High-Performance Liquid Chromatography (HPLC):** A common method for quantifying the purity of the ionic liquid, with typical purities reported as >98.0%.[\[6\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR and ^{13}C NMR are powerful tools for structural confirmation and identification of impurities. The proton NMR spectrum provides characteristic signals for the vinyl, ethyl, and imidazolium ring protons.
- **Fourier-Transform Infrared Spectroscopy (FTIR):** Used to confirm the presence of characteristic functional groups.[\[7\]](#)
- **Thermal Analysis (TGA/DSC):** Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine thermal stability and melting point, which can be indicative of purity.[\[7\]](#)

Experimental Protocols

Detailed methodologies for the synthesis and purification of **1-Vinyl-3-ethylimidazolium bromide** are critical for achieving high purity.

Synthesis Protocol:

A widely adopted method involves the quaternization of 1-vinylimidazole with bromoethane.^[4]^[5]

- Materials: 1-vinylimidazole, 2-bromoethane, ethyl acetate.
- Procedure:
 - In a round-bottom flask, dissolve 1-vinylimidazole in a suitable solvent like acetonitrile or perform the reaction neat.
 - Add 2-bromoethane dropwise to the solution of 1-vinylimidazole, typically in a 1.2:1 molar ratio of bromoethane to vinylimidazole.^[4]^[5] The reaction is exothermic.
 - The mixture is then stirred vigorously and refluxed at approximately 80°C for 20-24 hours.^[4]^[8]
 - As the reaction proceeds, a viscous liquid or a solid precipitate will form.^[5]
 - After the reaction is complete, the mixture is cooled to room temperature.

Purification Protocol:

- Procedure:
 - The resulting crude product is washed several times with a solvent in which the ionic liquid has low solubility, such as ethyl acetate, to remove unreacted starting materials and non-polar impurities.^[4]
 - The purified product, a white or yellowish powder, is then dried under a dynamic vacuum until a constant weight is achieved to remove any residual solvent.^[4]
 - For higher purity, recrystallization from a suitable solvent like anhydrous ethanol can be performed.^[1]

Microwave-Assisted Synthesis:

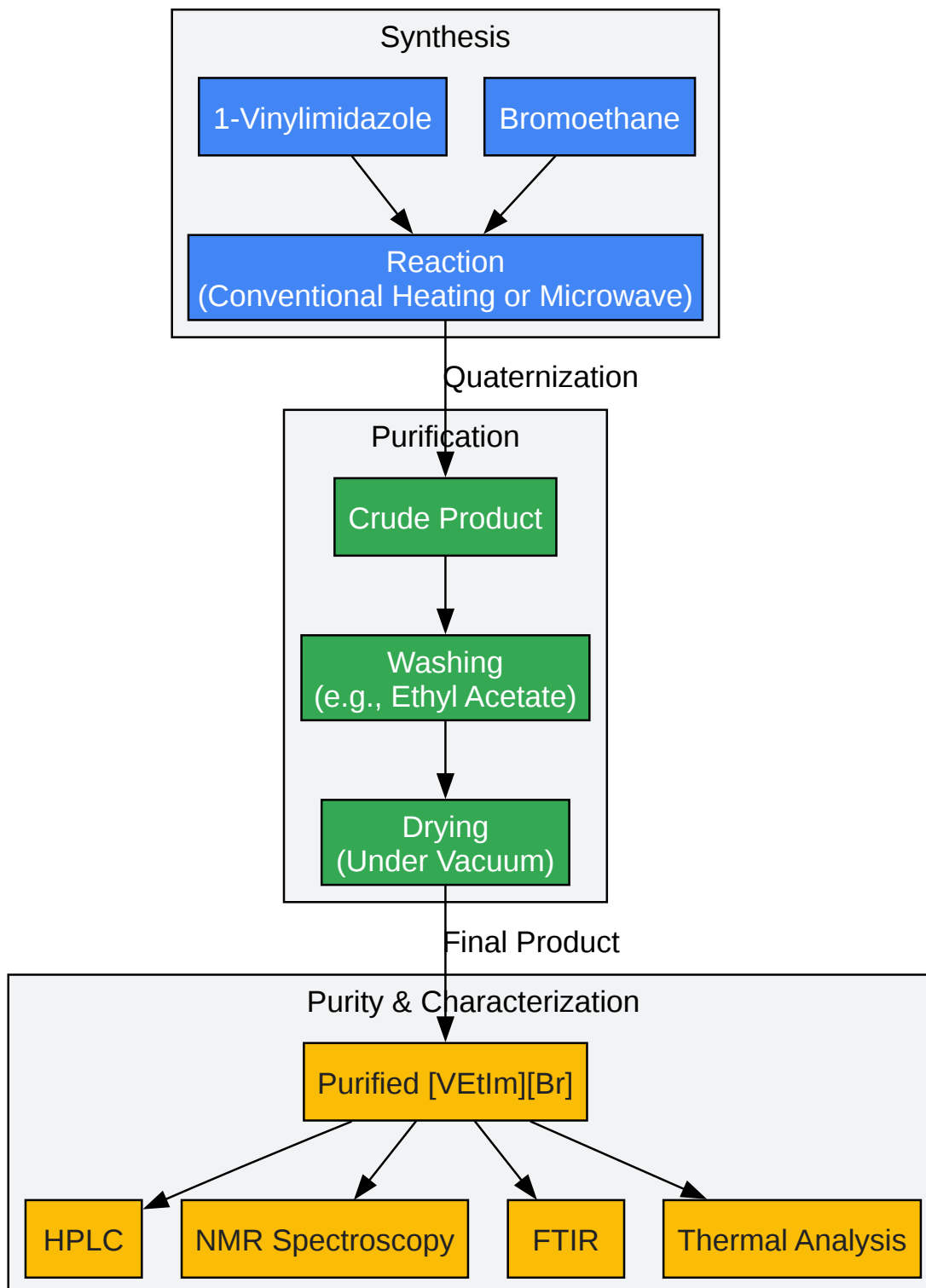
An alternative, more rapid synthesis can be achieved using microwave irradiation.^[1]

- Procedure:
 - 1-vinylimidazole and bromoethane are mixed in a vessel suitable for microwave synthesis.
 - The mixture is subjected to microwave irradiation (e.g., 400-450W) for a shorter duration (e.g., 15-30 minutes) to drive the reaction to completion.^[1]
 - The subsequent workup and purification steps are similar to the conventional heating method.

Workflow and Process Visualization

The following diagram illustrates the general workflow from synthesis to characterization of **1-Vinyl-3-ethylimidazolium bromide**.

Workflow for Synthesis and Analysis of 1-Vinyl-3-ethylimidazolium Bromide

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Caption: Synthesis, Purification, and Analysis Workflow.

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